Acetic acid, sodium salt (2:1)

説明

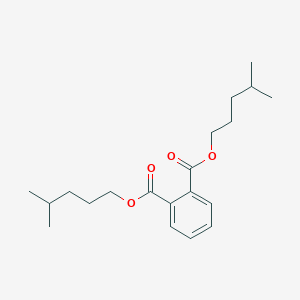

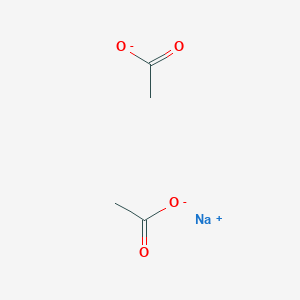

Acetic acid, sodium salt, also known as Sodium acetate, is an organic compound with the formula CH3COONa . It is a carboxylic acid consisting of a methyl group that is attached to a carboxyl functional group . Sodium acetate is a weakly basic salt, and when dissolved in water, it can slightly increase the solution’s pH .

Synthesis Analysis

Sodium acetate can be prepared by treating acetic acid with sodium carbonate or sodium hydroxide . When Acetic acid is treated with Sodium (Na), it forms Sodium ethanoate (CH3COONa) as a product with the evolution of Hydrogen (H2) gas .Molecular Structure Analysis

The molecular formula of Sodium acetate is C2H3NaO2 . The structure of acetic acid is given by CH3(C=O)OH, or CH3CO2H . The structure of Sodium acetate is best described as the sodium salt of the hydrogen-bonded anion (CH3CO2)2H− .Chemical Reactions Analysis

Sodium acetate is a weakly basic salt, and when combined with a strong acid such as hydrochloric acid, it acts as a base, creating water and acetic acid . When Acetic acid is treated with Sodium (Na), it forms Sodium ethanoate (CH3COONa) as a product with the evolution of Hydrogen (H2) gas .Physical And Chemical Properties Analysis

Sodium acetate has a molecular weight of 82.03 g/mol . It is a white crystalline powder or crystals . Sodium acetate is soluble in aqueous solution, so it will also exist as ions .科学的研究の応用

Microbial Decontamination in Food Processing

SDA is effectively used as a microbial decontaminant in food processing. A study demonstrated its application in traditional meatballs (rista), where SDA at 0.25% concentration significantly reduced the total plate count under refrigerated storage compared to ambient storage . This suggests that SDA can enhance the safety and shelf life of food products by inhibiting microbial growth.

Enhancing Fermentation and Aerobic Stability of Silage

In the field of animal husbandry, SDA has been shown to improve the fermentation quality and aerobic stability of alfalfa silage . It helps in maintaining a favorable environment for beneficial lactic acid bacteria, which are crucial for preserving the nutritional value of silage. This application is particularly important for ensuring high-quality feed for ruminants.

Pesticide Formulation Component

SDA serves as a critical component in pesticide formulations. Its ability to lower pH levels can enhance the potency of certain pesticides, making them more effective against pests . This application is significant in agricultural research, where the efficacy of pesticides can greatly influence crop yield and quality.

Food Flavoring and Preservation

As a food additive, SDA imparts a vinegar-like flavor and acts as a preservative. It is commonly used in snacks, seasonings, and processed meats to extend shelf life and improve taste . This dual function of flavor enhancement and preservation is valuable in the development of new food products.

Antimicrobial Agent in Meat Products

SDA’s antimicrobial properties are utilized in meat products to prevent spoilage and extend shelf life. It inhibits the growth of bacteria and prevents deterioration, ensuring the safety and quality of meat during storage and transportation .

Nutrition Regulator in Animal Feed

In the livestock industry, SDA is used as a nutrition regulator in animal feed. It has been found to improve growth rates in pigs, suggesting its potential as a growth-promoting agent . This application contributes to the optimization of animal nutrition and the enhancement of livestock production efficiency.

作用機序

Target of Action

Sodium diacetate primarily targets microbial organisms, particularly those responsible for spoilage in food products . It is effective against a wide range of bacteria, including lactic acid bacteria (LAB), which are the primary spoilers in many food products .

Mode of Action

The antimicrobial action of sodium diacetate is attributed to its ability to penetrate microbial cell walls in its undissociated form . Once inside the cell, it dissociates, releasing acetic acid and lowering the internal pH . This acidification disrupts normal cellular processes, leading to the inhibition of microbial growth .

Biochemical Pathways

Sodium diacetate affects the biochemical pathways related to energy production and pH regulation in microbial cells . The acidification of the internal cellular environment disrupts the proton gradient across the cell membrane, impairing ATP synthesis and forcing the cell to expend energy to pump out excess protons . This energy expenditure can lead to cell death .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for sodium diacetate are not readily available, it’s important to note that as a food additive, it is generally recognized as safe (GRAS) by the FDA. Sodium diacetate is a salt of acetic acid and is likely to follow similar metabolic pathways. It is highly soluble in water, which suggests good bioavailability .

Result of Action

The primary result of sodium diacetate’s action is the inhibition of microbial growth, leading to increased shelf life and safety of food products . For instance, in meat products, sodium diacetate has been shown to reduce total plate count (TPC) and improve various quality attributes during storage .

Action Environment

The efficacy of sodium diacetate can be influenced by environmental factors such as pH, temperature, and the presence of other ions . Its antimicrobial action is most effective in acidic environments, which favor the undissociated form of the compound . Additionally, its effectiveness can vary with the specific microorganisms present, as different species have different sensitivities to the compound .

特性

IUPAC Name |

sodium;acetic acid;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Na/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZOKUMUHVTPBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

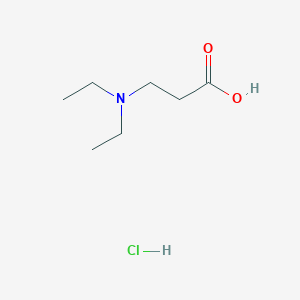

CC(=O)O.CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034909 | |

| Record name | Sodium diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, White, hygroscopic crystalline solid with an acetic odour, White solid; [Merck Index] White powder with an odor of vinegar; [MSDSonline] | |

| Record name | Acetic acid, sodium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY IN WATER: 1 G/ML, Slightly soluble in alcohol; insoluble in ether | |

| Record name | SODIUM DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, CRYSTALLINE SOLID | |

CAS RN |

126-96-5 | |

| Record name | Sodium diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, sodium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26WJH3CS0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。